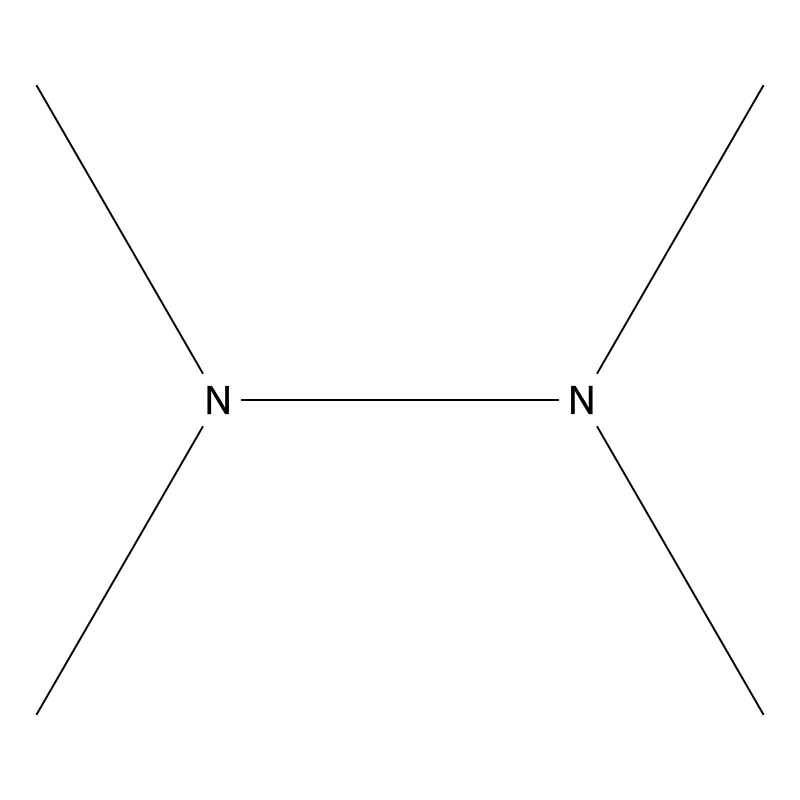

Tetramethylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fuel Research:

TMH has been investigated as a potential fuel for rockets and satellites due to its high energy density and good storable properties []. However, its toxicity and the availability of alternative fuels limit its widespread use in this area [].

Chemical Research:

TMH serves as a reagent in various organic synthesis reactions. Its ability to act as a nucleophile (electron-donating species) allows it to participate in reactions like alkylation and acylation [].

Biological Research:

Limited research explores the potential biological applications of TMH. Studies have investigated its use as a scavenger of free radicals, potentially offering insights into its role in specific biological processes []. However, further research is needed to understand its full impact in this field.

Tetramethylhydrazine is an organic compound with the chemical formula C₄H₁₂N₂. It consists of four methyl groups attached to a hydrazine backbone, making it a symmetrical and highly branched molecule. Tetramethylhydrazine is a colorless liquid at room temperature and has a characteristic odor. It is known for its energetic properties, which have led to its use as a propellant in rocket engines and as a precursor in various chemical syntheses. The compound is notable for its ability to undergo various

TMH is a hazardous compound with several safety concerns:

- Toxicity: TMH is highly toxic by inhalation, ingestion, and skin contact. It can cause severe respiratory problems, organ damage, and central nervous system effects [].

- Flammability: TMH is flammable and can readily ignite. Its vapors are heavier than air and can form explosive mixtures [].

- Reactivity: TMH is a strong reducing agent and can react violently with oxidizing agents [].

- Oxidation Reactions: Tetramethylhydrazine can be oxidized to form tetramethylhydrazine radical, which can further react to produce nitrogen-containing products. This process often involves electron transfer mechanisms and can be influenced by the presence of catalysts or specific reaction conditions .

- Halogenation: One significant reaction involves the halogenation of tetramethylhydrazine. For example, when reacted with iodine, tetramethylhydrazine forms iodinated derivatives. This reaction has been studied extensively to understand the mechanisms involved .

- Electro

Research on the biological activity of tetramethylhydrazine is limited but indicates potential toxicity. Some studies suggest that it may have mutagenic effects, raising concerns about its safety in biological systems. The compound's interactions with cellular components and its potential impact on metabolic pathways are areas that require further investigation to fully understand its biological implications .

Tetramethylhydrazine can be synthesized through various methods:

- Direct Methylation: One common approach involves the methylation of hydrazine using methyl iodide or dimethyl sulfate. This method typically requires careful control of reaction conditions to minimize by-products.

- Reduction of Nitrosamines: Another synthesis route includes the reduction of nitrosamines, which can yield tetramethylhydrazine under specific conditions.

- Purification Techniques: After synthesis, tetramethylhydrazine is often purified via distillation to remove impurities and unreacted starting materials .

Tetramethylhydrazine has several applications, primarily due to its energetic properties:

- Rocket Propellant: It is used as a hypergolic propellant in rocket engines, where it ignites spontaneously upon contact with an oxidizer.

- Chemical Intermediate: The compound serves as a precursor for various nitrogen-containing compounds and can be utilized in synthetic organic chemistry.

- Research

Interaction studies involving tetramethylhydrazine focus on its reactivity with other chemicals and biological systems. These studies are essential for understanding how tetramethylhydrazine behaves under different conditions and its potential effects on health and the environment. Investigations into its interactions with oxidizing agents and other reactive species have provided insights into its stability and reactivity profiles .

Tetramethylhydrazine shares structural similarities with several other hydrazines and nitrogen-containing compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Hydrazine | N₂H₄ | A simple diatomic hydrazine known for its high reactivity. |

| Dimethylhydrazine | C₂H₈N₂ | Used as a rocket fuel; less stable than tetramethylhydrazine. |

| Monomethylhydrazine | C₃H₈N₂ | A less energetic compound compared to tetramethylhydrazine. |

| 1,1-Dimethylhydrazine | C₄H₁₀N₂ | Exhibits different reactivity patterns due to fewer methyl groups. |

Tetramethylhydrazine's unique structure, characterized by four methyl groups attached to the hydrazine core, contributes to its distinct properties compared to these similar compounds. Its higher stability and energetic characteristics make it particularly valuable in specialized applications such as aerospace propulsion systems.

XLogP3

UNII

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable